![molecular formula C20H23N3O2 B2641029 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)urea CAS No. 905761-70-8](/img/structure/B2641029.png)
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)urea
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Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)urea, also known as DPU-4, is a chemical compound that has shown potential in scientific research applications.
Scientific Research Applications
Synthesis Techniques and Structural Characterization
Synthesis Methods : Two different synthesis approaches were utilized to produce 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, showcasing the compound's versatile synthetic routes. One method achieved a 72% yield, highlighting efficient synthesis strategies for such compounds (Sarantou & Varvounis, 2022).
Structural Proofs : Research has also focused on confirming the structures of related compounds through synthesis and analysis techniques, providing valuable insights into the molecular architecture and potential reactivity of compounds within this chemical class (Korsatko et al., 1976).
Application in Complex Molecule Synthesis
Catalytic Applications : The compound has been used to explore the formation of complex molecular structures, such as pyrroloquinoline derivatives, showcasing its utility in advancing synthetic organic chemistry and the development of new materials and drugs (Gein, Mar'yasov, & Gein, 2015).
Biocatalysis : D-Xylonic acid has been employed as both a solvent and an effective catalyst for the synthesis of dihydropyrimidin-2(1H)-ones/thiones and derivatives, demonstrating the potential of utilizing environmentally friendly catalysis methods in the synthesis of complex molecules (Ma et al., 2016).
Anticancer Agents Development : Diaryl ureas, including this compound, have been investigated for their antiproliferative activity against various cancer cell lines, underlining the importance of such compounds in the development of new therapeutic agents (Feng et al., 2020).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-11-15(2)13-17(12-14)23(19-5-4-10-21-19)20(24)22-16-6-8-18(25-3)9-7-16/h6-9,11-13H,4-5,10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPJOWWBNRBTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)urea |
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